molecular formula C7H3ClINS B8719228 7-Chloro-6-iodothieno[3,2-b]pyridine

7-Chloro-6-iodothieno[3,2-b]pyridine

Cat. No.: B8719228
M. Wt: 295.53 g/mol
InChI Key: YLDUIWHPOFIVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-6-iodothieno[3,2-b]pyridine is a halogenated heterocyclic compound featuring a fused thiophene-pyridine core. Its structure includes chlorine and iodine substituents at positions 7 and 6, respectively, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C7H3ClINS

Molecular Weight

295.53 g/mol

IUPAC Name

7-chloro-6-iodothieno[3,2-b]pyridine

InChI

InChI=1S/C7H3ClINS/c8-6-4(9)3-10-5-1-2-11-7(5)6/h1-3H

InChI Key

YLDUIWHPOFIVEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C(C(=CN=C21)I)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The substitution pattern and halogen type significantly influence reactivity and applications. Key analogs include:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Features
7-Chloro-6-iodothieno[3,2-b]pyridine Not provided Cl (C7), I (C6) C₇H₃ClINS ~316.5 (calc.) Bulky iodine; moderate electronegativity
5,7-Dichlorothieno[3,2-b]pyridine 74695-44-6 Cl (C5, C7) C₇H₃Cl₂NS 204.1 High similarity (0.90); electron-withdrawing Cl
7-Chloro-6-nitrothieno[3,2-b]pyridine 110651-92-8 Cl (C7), NO₂ (C6) C₇H₃ClN₂O₂S 214.6 Nitro group enhances reactivity (similarity 0.74)
Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate 83179-01-5 Cl (C7), COOEt (C6) C₁₀H₈ClNO₂S 257.7 Carboxylate ester improves solubility (similarity 0.71)

Key Observations :

  • Electronic Profile: Electron-withdrawing groups (e.g., Cl, NO₂) lower electron density at the pyridine ring, favoring electrophilic substitution at specific positions. The carboxylate group in CAS 83179-01-5 introduces polarity, enhancing solubility in polar solvents .

Comparison with Target Compound :

  • Introducing iodine would require specialized halogenation agents (e.g., I₂/KI or N-iodosuccinimide) under controlled conditions, differing from POCl₃ used for chlorination .
  • The steric bulk of iodine may necessitate longer reaction times or elevated temperatures compared to chlorine substitution .

Reactivity and Stability

  • Nucleophilic Substitution: Iodine’s lower electronegativity (vs.
  • Thermal Stability : Iodine’s weaker C-I bond (vs. C-Cl) may reduce thermal stability, limiting high-temperature applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.